5-[3-(2-chlorophenyl)-3-oxoprop-1-ynyl]-1H-pyrimidine-2,4-dione
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Overview
Description
5-[3-(2-chlorophenyl)-3-oxoprop-1-ynyl]-1H-pyrimidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 2-chlorophenyl group and a propynyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-chlorophenyl)-3-oxoprop-1-ynyl]-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2-chlorophenylacetylene, which is then subjected to a coupling reaction with a pyrimidine derivative. The key steps include:
Preparation of 2-chlorophenylacetylene: This can be achieved through the dehydrohalogenation of 2-chlorophenyl ethylene dibromide using a strong base such as potassium tert-butoxide.
Coupling Reaction: The 2-chlorophenylacetylene is then coupled with a pyrimidine derivative under palladium-catalyzed conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[3-(2-chlorophenyl)-3-oxoprop-1-ynyl]-1H-pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-[3-(2-chlorophenyl)-3-oxoprop-1-ynyl]-1H-pyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its interactions with enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications might extend to the production of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism by which 5-[3-(2-chlorophenyl)-3-oxoprop-1-ynyl]-1H-pyrimidine-2,4-dione exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(2-bromophenyl)-3-oxoprop-1-ynyl]-1H-pyrimidine-2,4-dione
- 5-[3-(2-fluorophenyl)-3-oxoprop-1-ynyl]-1H-pyrimidine-2,4-dione
- 5-[3-(2-methylphenyl)-3-oxoprop-1-ynyl]-1H-pyrimidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-[3-(2-chlorophenyl)-3-oxoprop-1-ynyl]-1H-pyrimidine-2,4-dione may exhibit unique reactivity due to the presence of the chlorine atom, which can influence electronic properties and steric effects. This can result in different reaction outcomes and biological activities, making it a valuable compound for further study.
Properties
IUPAC Name |
5-[3-(2-chlorophenyl)-3-oxoprop-1-ynyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3/c14-10-4-2-1-3-9(10)11(17)6-5-8-7-15-13(19)16-12(8)18/h1-4,7H,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMIRCXQHWFEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C#CC2=CNC(=O)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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